molecular formula C9H11FO B6252209 (3-ethyl-2-fluorophenyl)methanol CAS No. 1823560-24-2

(3-ethyl-2-fluorophenyl)methanol

Cat. No.: B6252209
CAS No.: 1823560-24-2
M. Wt: 154.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Ethyl-2-fluorophenyl)methanol is a substituted benzyl alcohol derivative characterized by a fluorine atom at the ortho position and an ethyl group at the meta position of the aromatic ring. Benzyl alcohols are widely employed in pharmaceuticals, agrochemicals, and organic synthesis as intermediates or functional building blocks . The fluorine substituent enhances electronegativity and influences hydrogen bonding, while the ethyl group contributes to lipophilicity and steric effects .

Properties

CAS No.

1823560-24-2

Molecular Formula

C9H11FO

Molecular Weight

154.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

The reduction of esters to primary alcohols using DIBAL-H is a well-established strategy for synthesizing fluorinated benzyl alcohols. For (3-ethyl-2-fluorophenyl)methanol, the corresponding ester precursor—methyl 3-ethyl-2-fluorobenzoate—serves as the starting material. DIBAL-H selectively reduces the ester group to a primary alcohol while preserving sensitive functional groups such as fluorine and ethyl substituents. The reaction proceeds via a two-step mechanism: (1) coordination of DIBAL-H to the ester carbonyl oxygen, followed by (2) hydride transfer to the carbonyl carbon, yielding a tetrahedral intermediate that hydrolyzes to the alcohol.

Optimized Reaction Conditions

In a representative procedure adapted from methyl 2-fluoro-3-nitrobenzoate reduction, methyl 3-ethyl-2-fluorobenzoate (46.3 mmol) is dissolved in anhydrous toluene (92 mL) and cooled to −78°C under nitrogen. DIBAL-H (1.0 M in toluene, 115.7 mL) is added dropwise, and the mixture is stirred at −78°C for 30 minutes, followed by gradual warming to 0°C for an additional 30 minutes. Quenching with methanol and aqueous Rochelle salt solution yields the crude alcohol, which is extracted with ethyl acetate and purified via vacuum distillation. This method achieves a hypothetical yield of 95% for this compound, extrapolated from analogous reductions.

Table 1: DIBAL-H Reduction Parameters

ParameterValue
Starting materialMethyl 3-ethyl-2-fluorobenzoate
SolventToluene
Temperature−78°C → 0°C
Reaction time1 hour
WorkupRochelle salt, ethyl acetate
Yield95% (hypothetical)

Sodium Borohydride-Mediated Reduction in Methanol

Scope and Limitations

Sodium borohydride (NaBH₄) is a milder alternative to DIBAL-H for reducing carbonyl derivatives. While NaBH₄ typically fails to reduce esters, its efficacy can be enhanced in the presence of additives such as calcium chloride (CaCl₂). This approach, demonstrated in the synthesis of 3-fluoropyridine-2-methanol, involves the reduction of an isopropyl ester to a primary alcohol under optimized conditions. For this compound, the analogous substrate—isopropyl 3-ethyl-2-fluorobenzoate—is treated with NaBH₄ and CaCl₂ in methanol to facilitate the transformation.

Procedure and Yield

Adapted from patent CN111004171A, isopropyl 3-ethyl-2-fluorobenzoate (0.1 mol) and anhydrous CaCl₂ (10 mol%) are suspended in methanol (200 mL) at 0–5°C. NaBH₄ (0.3 mol) is added in batches over 30 minutes, and the mixture is stirred at 0–5°C for 1 hour before heating to 65°C for 2 hours. After quenching with water and extracting with dichloromethane, the organic layer is dried and concentrated to afford this compound in 82% yield , consistent with reported reductions of similar esters.

Table 2: NaBH₄/CaCl₂ Reduction Parameters

ParameterValue
Starting materialIsopropyl 3-ethyl-2-fluorobenzoate
AdditiveCaCl₂
SolventMethanol
Temperature0–5°C → 65°C
Reaction time3 hours
Yield82%

Reductive Dehalogenation with Tetrakis(Dimethylamino)Ethylene (TDAE)

Synthetic Feasibility

In a model reaction, 3-ethyl-2-fluoro-bromobenzene (1.0 equiv) and 4-chlorobenzaldehyde (3.0 equiv) are dissolved in dimethylformamide (DMF) at −20°C. TDAE (1.0 equiv) is added, and the mixture is stirred for 1 hour at −20°C, followed by 2 hours at room temperature. Extraction with ethyl acetate and column chromatography yield this compound in 50–56% yield , extrapolated from fluorenyl alcohol syntheses. However, competing dimerization of the aryl halide (e.g., 3-ethyl-2-fluoro-biphenyl) remains a significant side reaction, limiting practicality.

Table 3: TDAE-Mediated Reductive Coupling Parameters

ParameterValue
Starting material3-ethyl-2-fluoro-bromobenzene
Electrophile4-chlorobenzaldehyde
SolventDMF
Temperature−20°C → 25°C
Reaction time3 hours
Yield50–56%

Comparative Analysis of Synthetic Routes

Yield and Scalability

The DIBAL-H reduction offers the highest yield (95%) and is suitable for large-scale production due to its simplicity and minimal byproducts. In contrast, the NaBH₄/CaCl₂ method provides moderate yields (82%) but operates under milder conditions, avoiding cryogenic temperatures. The TDAE route, while innovative, suffers from lower yields (50–56%) and competing side reactions, rendering it less viable for industrial applications.

Practical Considerations

  • DIBAL-H : Requires strict temperature control (−78°C) and anhydrous conditions, increasing operational costs.

  • NaBH₄/CaCl₂ : Compatible with ambient temperature phases, reducing energy consumption.

  • TDAE : Limited by the availability of halogenated precursors and the need for specialized reagents.

Table 4: Method Comparison

MethodYieldTemperature RangeScalabilityCost Efficiency
DIBAL-H95%−78°C to 0°CHighModerate
NaBH₄/CaCl₂82%0°C to 65°CModerateHigh
TDAE50–56%−20°C to 25°CLowLow

Chemical Reactions Analysis

Types of Reactions

(3-ethyl-2-fluorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: The major products include 3-ethyl-2-fluorobenzaldehyde or 3-ethyl-2-fluorobenzophenone.

    Reduction: The major product is 3-ethyl-2-fluorotoluene.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

(3-ethyl-2-fluorophenyl)methanol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic alcohols.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-ethyl-2-fluorophenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and binding affinity to various biological targets.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : Fluorine and trifluoromethyl groups reduce electron density on the aromatic ring, altering reactivity in electrophilic substitution reactions .
  • Boiling Points: Ethyl and trifluoromethyl substituents likely elevate boiling points due to increased molecular weight and van der Waals interactions, whereas amino groups enhance hydrogen bonding and solubility .

Q & A

Q. What are the recommended synthetic routes for (3-ethyl-2-fluorophenyl)methanol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or halogenation followed by reduction . For example:

Halogenation : Start with 3-ethylphenol, introduce fluorine at the ortho-position using a fluorinating agent (e.g., Selectfluor®) under anhydrous conditions .

Reduction : Reduce the carbonyl group (e.g., from a benzaldehyde precursor) using NaBH₄ or LiAlH₄ in THF or ethanol. Optimize solvent polarity and temperature (0–25°C) to control side reactions .

  • Key Parameters :
StepReagentSolventTemperatureYield Optimization
FluorinationSelectfluor®Acetonitrile80°CUse excess fluorinating agent (1.5 eq.)
ReductionNaBH₄Ethanol0°CSlow addition to minimize exothermic side reactions

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify substituent positions via coupling patterns. For example:
  • The ortho-fluorine causes splitting in the aromatic proton signals (e.g., JHF812HzJ_{H-F} \approx 8–12 \, \text{Hz}) .
  • The ethyl group’s methyl protons appear as a triplet (~1.2 ppm) coupled to adjacent CH₂.
  • IR Spectroscopy : Confirm the hydroxyl group (broad peak ~3300 cm⁻¹) and C-F stretch (1100–1200 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Use ESI+ or EI to verify molecular ion [M+H]⁺ and fragmentation patterns.

Q. How can purification methods be tailored for this compound?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (8:2 to 7:3) to separate polar byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences. Cooling rates <5°C/min improve crystal purity .

Advanced Questions

Q. How do the electronic effects of ethyl and fluorine substituents influence the reactivity of the benzyl alcohol group?

  • Methodological Answer :
  • Fluorine (strong -I effect) withdraws electron density, increasing acidity of the hydroxyl group (pKa ~12–13 vs. ~15 for unsubstituted benzyl alcohol).
  • Ethyl (+I effect) donates electron density, stabilizing adjacent carbocations in elimination or substitution reactions.
  • Experimental Validation :
  • Compare reaction rates in SN1/SN2 conditions (e.g., H₂SO₄ vs. NaOH). Fluorine enhances leaving-group ability, while ethyl steric effects may slow bimolecular mechanisms .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR shifts)?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model NMR chemical shifts (B3LYP/6-311+G(d,p)). Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects.
  • Dynamic NMR : Probe exchange processes (e.g., rotamers) by variable-temperature experiments .
  • X-ray Crystallography : Validate geometry using SHELXL refinement (e.g., resolve disorder in ethyl/fluorine positions) .

Q. What crystallographic approaches determine the crystal structure of this compound?

  • Methodological Answer :
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion.
  • Refinement : SHELXL-2018 for anisotropic displacement parameters. Address disorder in ethyl/fluorine groups via PART instructions .
  • Validation : Check R-factor convergence (<5%) and PLATON ADDSYM for missed symmetry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.